molecular formula C11H11N3O2S B2596994 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-35-9

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2596994
CAS RN: 941909-35-9
M. Wt: 249.29
InChI Key: AROGAQIRAUIJJH-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies related to its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and protect neurons from oxidative stress. This compound has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer.

Advantages and Limitations for Lab Experiments

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. This compound has a relatively short half-life, which could make it difficult to study its long-term effects. Additionally, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which could provide insights into its potential therapeutic targets. Additionally, future research could focus on improving the stability and bioavailability of this compound, which could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide involves the reaction of 5-methylisoxazole-3-carboxylic acid with 2-aminothiophenol in the presence of a suitable coupling agent. The reaction mixture is then heated to a certain temperature for a specific period of time to obtain the desired product. The purity of the product can be improved by recrystallization or column chromatography.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-6-5-8(14-16-6)10(15)13-11-12-7-3-2-4-9(7)17-11/h5H,2-4H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROGAQIRAUIJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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